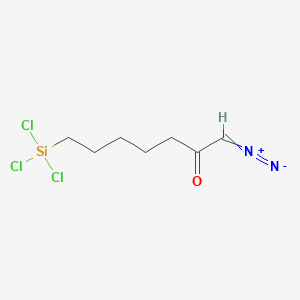![molecular formula C20H34O4S B12588590 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol CAS No. 649739-43-5](/img/structure/B12588590.png)
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol is an organic compound with the molecular formula C18H30O3S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an ethane chain. This compound is notable for its unique structure, which includes an octyloxyphenoxy group and multiple ethoxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps:
Formation of the Octyloxyphenol Intermediate: This step involves the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(Octyloxy)phenol.
Etherification: The 4-(Octyloxy)phenol is then reacted with ethylene oxide under basic conditions to introduce the ethoxy groups, forming 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethanol.
Thiol Formation: The final step involves the conversion of the hydroxyl group to a thiol group using reagents such as thionyl chloride followed by sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ethoxy groups.
Addition: The thiol group can undergo addition reactions with alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Addition: Alkenes, alkynes, and catalysts such as palladium or platinum.
Major Products
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated or aminated derivatives.
Addition: Thioethers.
Wissenschaftliche Forschungsanwendungen
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The ethoxy and octyloxyphenoxy groups contribute to its solubility and reactivity. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions and other mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-{2-[4-(Methoxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a methoxy group instead of an octyloxy group.
2-(2-{2-[4-(Butoxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a butoxy group instead of an octyloxy group.
2-(2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a hexyloxy group instead of an octyloxy group.
Uniqueness
The uniqueness of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol lies in its octyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Eigenschaften
CAS-Nummer |
649739-43-5 |
|---|---|
Molekularformel |
C20H34O4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C20H34O4S/c1-2-3-4-5-6-7-12-23-19-8-10-20(11-9-19)24-16-15-21-13-14-22-17-18-25/h8-11,25H,2-7,12-18H2,1H3 |
InChI-Schlüssel |
VATHKIBABVQXRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
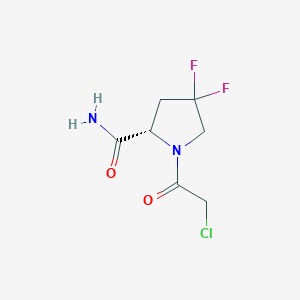

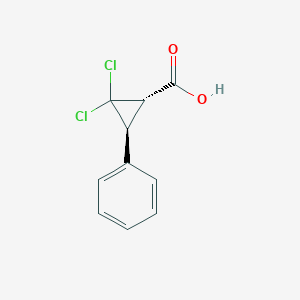
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
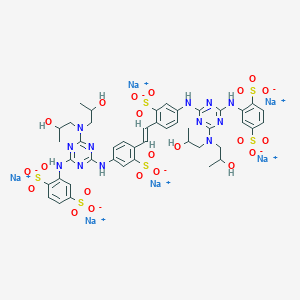

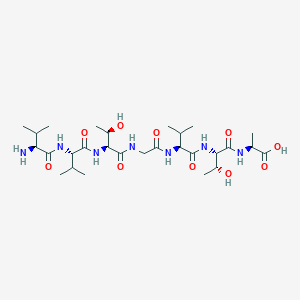

![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)

